N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}thiophene-2-carboxamide
Description
N-{[5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methyl}thiophene-2-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted at position 5 with a 2,4-difluorophenyl group and at position 3 with a methyl-thiophene-2-carboxamide moiety. The thiophene-2-carboxamide side chain adds hydrogen-bonding capabilities, which could influence interactions with target proteins.
Properties
IUPAC Name |
N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2O2S/c16-9-3-4-11(12(17)6-9)13-7-10(19-21-13)8-18-15(20)14-2-1-5-22-14/h1-7H,8H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAARNQLODIFLDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}thiophene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C18H14F2N2O
- Molecular Weight : 344.3 g/mol
- CAS Number : 1021216-61-4
The structure includes a thiophene ring and an oxazole moiety, which are known to contribute to various biological activities.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Oxazole Ring : Cyclization of 2,4-difluorobenzonitrile with appropriate reagents.
- Attachment of the Thiophene Moiety : Reacting the oxazole intermediate with thiophene derivatives.
- Final Coupling : Using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to form the final compound.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines:
| Cell Line | IC₅₀ (μM) | Comparison with Control |
|---|---|---|
| PC-3 | 3.70 | 11-fold improvement over fluorouracil |
| HepG2 | 5.09 | 3-fold improvement over fluorouracil |
| A549 | 12.74 | 2-fold improvement over fluorouracil |
These findings suggest that the compound may induce G2/M cell-cycle arrest in cancer cells, leading to reduced cell proliferation .
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell survival and proliferation.
- Receptor Interaction : It may modulate receptor activity involved in signal transduction pathways.
- Gene Expression Modulation : The compound could influence the expression of genes associated with apoptosis and inflammation.
Case Studies
Several studies have explored the biological activity of related compounds, highlighting their potential as therapeutic agents:
- Study on Antiproliferative Activity :
- Mechanistic Insights :
Scientific Research Applications
Antitumor Activity
Recent studies highlight the antitumor properties of N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}thiophene-2-carboxamide. The compound has shown significant activity against various cancer cell lines.
Case Study: In Vitro Assays
A comparative study evaluated the compound's effectiveness against different lung cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Remarks |
|---|---|---|---|
| This compound | A549 | 6.75 ± 0.19 | High activity |
| This compound | HCC827 | 6.26 ± 0.33 | Moderate activity |
| Doxorubicin | A549 | 0.85 ± 0.05 | Standard comparator |
| Vandetanib | HCC827 | 5.13 ± 0.97 | Standard comparator |
The compound exhibited an IC50 value of approximately 6.75 μM against the A549 cell line, indicating its potential as an antitumor agent .
Enzyme Inhibition
The compound may inhibit enzymes that play a critical role in cancer cell growth and survival pathways, making it a candidate for further development in cancer therapies.
Receptor Interaction
It can interact with various cellular receptors, potentially altering signal transduction pathways that regulate cell growth and apoptosis .
Material Science Applications
In addition to its biological applications, this compound is being explored for its potential use in material science due to its unique chemical structure, which may impart desirable properties such as thermal stability and electrical conductivity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Isoxazole-Containing Analogues
Adamantane-Based Inhibitors ()
Compounds such as N-((5-(5-chlorothiophen-2-yl)isoxazol-3-yl)methyl)adamantan-1-amine (9q) and N-((5-(2,5-dichlorothiophen-3-yl)isoxazol-3-yl)methyl)adamantan-1-amine (9u) share the isoxazole scaffold but replace the thiophene-2-carboxamide group with adamantan-1-amine. Key differences include:
- Substituent Effects : The adamantane moiety in 9q and 9u introduces bulky, lipophilic characteristics, which may enhance membrane permeability but reduce solubility compared to the carboxamide group in the target compound.
- Halogenation : Chlorine substituents in 9q (65% yield) and 9u (67% yield) contrast with fluorine in the target compound. Chlorine’s larger atomic radius and stronger electron-withdrawing nature could alter electronic interactions in binding pockets .
- Activity: In TEVC assays, adamantane derivatives showed inhibition of AM2 ion channels, with efficacy dependent on substituent position (e.g., 5-chlorothiophen-2-yl vs. 2,5-dichlorothiophen-3-yl).
Table 1: Comparison of Isoxazole Derivatives
*Calculated; †Estimated based on adamantane (MW 135.24) and substituents.
Carboxamide and Urea Derivatives ()
The compound N'-(2,4-difluorophenyl)-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]urea (Z632-3239) shares the 2,4-difluorophenyl substituent but replaces the carboxamide with a urea group. Key distinctions include:
- Hydrogen-Bonding Capacity: Urea groups (Z632-3239) provide two H-bond donors, whereas carboxamides (target compound) offer one donor and one acceptor. This difference could influence target selectivity.
- Molecular Weight and Solubility: Z632-3239 has a lower molecular weight (281.26 vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
